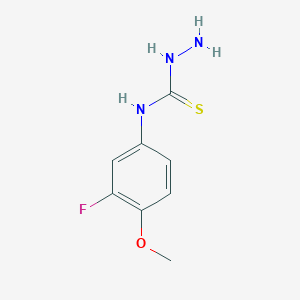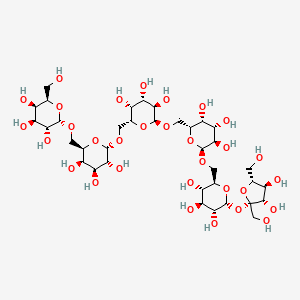
3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea
描述
3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C8H10FN3OS and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
If it acts similarly to related compounds, it may inhibit PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition can disrupt various cellular processes controlled by this pathway .
Biochemical Pathways
If it inhibits PI3Kδ like related compounds, it could affect the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth .
Result of Action
If it acts like related compounds, it could potentially inhibit cell growth and proliferation by disrupting the PI3K/AKT/mTOR pathway .
生物活性
3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea is a compound of significant interest due to its potential biological activities. Thiourea derivatives have been widely studied for their diverse pharmacological properties, including antifungal, antibacterial, and antitumor activities. This article synthesizes existing research findings on the biological activity of this specific thiourea compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃F N₂O S
- Molecular Weight : 284.33 g/mol
The presence of the fluorine atom and methoxy group in the phenyl ring contributes to its unique properties, potentially enhancing its biological activity.
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a variety of pathogens:
- Antifungal Activity : Studies have demonstrated that thiourea derivatives can effectively inhibit fungal growth. For instance, compounds related to thioureas have shown inhibition rates significantly higher than standard antifungal agents like chlorothalonil against C. arachidicola and G. zeae .
- Antibacterial Activity : Thiourea derivatives have also been evaluated for their antibacterial properties. In vitro studies reveal that certain thioureas exhibit potent activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
Research has indicated that some thiourea compounds possess cytotoxic effects on various cancer cell lines. For example, studies involving similar thiourea structures have reported IC50 values indicating effective inhibition of cancer cell proliferation . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of a series of thiourea derivatives against A. solani, establishing a predictive model through 3D-QSAR analysis. The results indicated a strong correlation between structural features and antifungal potency (r² = 0.992) .
| Compound | Inhibition Rate (%) | Target Pathogen |
|---|---|---|
| 6h | 80.6 | C. arachidicola |
| 6n | 79.0 | G. zeae |
Study 2: Antibacterial Activity
In another investigation, various thiourea derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results demonstrated significant zones of inhibition, suggesting their potential as novel antibacterial agents.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A | 14 | E. coli |
| B | 12 | S. aureus |
The biological activity of thioureas is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. For instance, the binding affinity to DNA has been noted in several studies, suggesting that these compounds may interfere with DNA replication processes .
科学研究应用
Medicinal Chemistry
Antitumor Activity
Thiourea derivatives, including 3-amino-1-(3-fluoro-4-methoxyphenyl)thiourea, have shown significant potential as antitumor agents. Research indicates that compounds with thiourea moieties exhibit various biological activities, including cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain thioureas can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. In particular, it has been noted for its ability to inhibit glucosidase enzymes, which are crucial in glucose metabolism. This inhibition can be beneficial in managing diabetes by slowing carbohydrate absorption . The in vitro studies show that related compounds exhibit IC50 values comparable to established antidiabetic drugs like acarbose .
Materials Science
Synthesis of Heterocycles
this compound serves as a synthetic precursor for various heterocyclic compounds. Its structure allows for easy modification and functionalization, making it a versatile building block in organic synthesis. Thioureas are known to facilitate the formation of complex molecular architectures, which are valuable in pharmaceutical development and materials science .
Organocatalysis
Thioureas have been utilized as organocatalysts in numerous reactions due to their ability to stabilize transition states. This application is particularly relevant in asymmetric synthesis, where thioureas can enhance reaction selectivity and efficiency . The use of this compound as an organocatalyst could lead to the development of new synthetic methodologies.
Agrochemicals
Pesticidal Activity
Research into the agricultural applications of thiourea derivatives highlights their potential as pesticides and herbicides. Compounds similar to this compound have demonstrated efficacy against various pests and pathogens affecting crops. Their ability to act as growth regulators or inhibitors of specific enzymes in pests can lead to effective pest management strategies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Activity
A study conducted on various thiourea derivatives showed that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Enzyme Inhibition
In a comparative study on glucosidase inhibitors, this compound was found to have an IC50 value comparable to acarbose, indicating its potential utility in diabetes management.
属性
IUPAC Name |
1-amino-3-(3-fluoro-4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3OS/c1-13-7-3-2-5(4-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIQLAJAUGRVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















